![molecular formula C13H17NO2S B1504513 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene CAS No. 438237-86-6](/img/structure/B1504513.png)
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene
Overview
Description
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene, also known as IB-MECA, is a synthetic compound that belongs to the family of adenosine receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Mechanism of Action
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene binds to the adenosine A3 receptor and activates a signaling pathway that leads to the inhibition of cAMP production and the activation of MAPK pathways. This results in the modulation of various cellular processes such as cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells, inhibit inflammation in immune cells, and modulate the immune response in various diseases. It has also been shown to have neuroprotective effects in the central nervous system.
Advantages and Limitations for Lab Experiments
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has several advantages as a research tool, such as its high potency, selectivity, and stability. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Additionally, the effects of 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene can vary depending on the cell type, making it important to carefully select the appropriate experimental model.
Future Directions
There are several future directions for the research on 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of cancer, where 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has shown promising results in inducing apoptosis in cancer cells. Additionally, the neuroprotective effects of 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene suggest its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore these potential applications and to optimize the use of 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene as a research tool.
Scientific Research Applications
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has been widely used in scientific research for its ability to selectively activate the adenosine A3 receptor subtype. This receptor is involved in various physiological processes such as inflammation, immune response, and cell proliferation. 1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
1-(1-isocyano-3-methylbutyl)sulfonyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10(2)9-13(14-4)17(15,16)12-7-5-11(3)6-8-12/h5-8,10,13H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHXXSCYEKZITL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697629 | |
Record name | 1-(1-Isocyano-3-methylbutane-1-sulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene | |
CAS RN |
438237-86-6 | |
Record name | 1-(1-Isocyano-3-methylbutane-1-sulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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